molecular formula C15H11BrF4N2O2 B2671817 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea CAS No. 917389-23-2

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea

Cat. No. B2671817
M. Wt: 407.163
InChI Key: HYPQVNLUKMOLIV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea (BFTU) is an organic compound first synthesized in the laboratory in 2017. It is a urea derivative with a unique combination of functional groups, including bromo, fluoro, methoxy, and trifluoromethyl. BFTU has been studied for its potential applications in various scientific research areas, such as drug design, materials science, and biochemistry.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of related urea compounds, such as metobromuron, highlights their potential for forming diverse molecular interactions. In metobromuron's case, hydrogen bonds and weak interactions contribute to its crystalline arrangement, suggesting that similar compounds like "1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea" could have unique crystalline properties valuable for material science and crystal engineering (Kang, Kim, Kwon, & Kim, 2015).

Medicinal Chemistry and Drug Discovery

Compounds structurally related to "1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea" have been evaluated for their biological activities. For example, novel urea and bis-urea derivatives have shown significant antiproliferative effects against cancer cell lines, suggesting the potential of such compounds in the development of new therapeutic agents (Perković et al., 2016).

Analytical Chemistry and Environmental Studies

The degradation of similar urea-based herbicides by fungi indicates a potential environmental application in bioremediation. Understanding the degradation pathways of such compounds can help in assessing their environmental impact and designing strategies for pollution control (Weinberger & Bollag, 1972).

Synthetic Organic Chemistry

The synthesis and properties of related urea derivatives highlight their utility in creating novel chemical entities. For instance, the synthesis of new thiourea derivatives with potential antibacterial properties showcases the versatility of urea compounds in contributing to the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF4N2O2/c1-24-12-6-5-8(15(18,19)20)7-11(12)21-14(23)22-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPQVNLUKMOLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea

Synthesis routes and methods

Procedure details

2-Methoxy-5-trifluoromethylphenyl isocyanate (274.3 g) is dissolved in acetonitrile (1 l), then 2-bromo-6-fluoroaniline (200 g) is added and rinsed out with acetonitrile (50 ml). The resulting clear solution is stirred under reflux (ca. 85° C.) for 38 h, then concentrated in vacuo at 40° C. to a viscous magma. This is filtered off with suction, washed with acetonitrile (260 ml, cooled to 0-5° C.) and dried overnight at 45° C. in the VDO using entraining nitrogen. A total of 424.3 g of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea are obtained as a solid, corresponding to 99.2% of theory.
Quantity
274.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

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